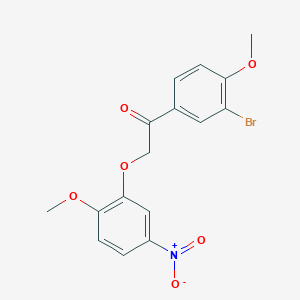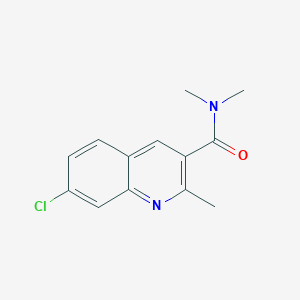
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has been studied for its potential use in scientific research. CPTP is a pyrazole derivative that has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the inhibition of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, making it a valuable tool for researchers in the field of immunology. Additionally, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for HSP90, making it a valuable tool for researchers studying the role of HSP90 in various cellular processes. However, one limitation of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of more specific and less toxic derivatives of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which could be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N,5-trimethylpyrazole-4-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which can be purified through various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has shown promise as a potential anticancer agent. Studies have shown that 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a valuable tool for cancer researchers.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLARDKLTNTHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

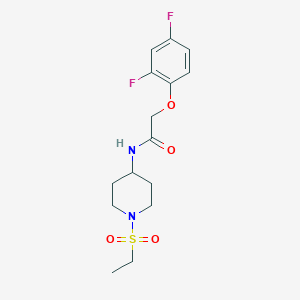
![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


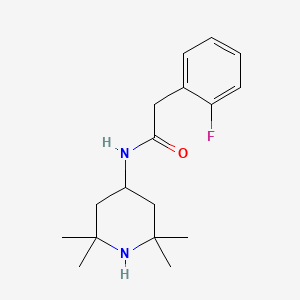
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
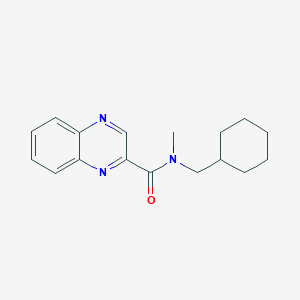
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
